molecular formula C15H20ClNO2 B1378629 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1421604-37-6

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B1378629
CAS No.: 1421604-37-6
M. Wt: 281.78 g/mol
InChI Key: KOZPRJVBEUWLJM-UHFFFAOYSA-N
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Description

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an amino group at position 3 and a benzyl carboxylate ester at position 2, with a hydrochloride counterion. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for targeting biomolecules with high specificity. The stereochemistry is critical; for example, the (1S,2R,3S,4R) isomer has distinct physicochemical and biological properties compared to other stereoisomers .

Properties

IUPAC Name

benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPRJVBEUWLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclo[2.2.1]heptane structure.

    Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Esterification: The carboxylate group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for purification and crystallization to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), sodium azide (NaN₃)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a potential therapeutic agent.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Agrochemicals: Explored for its potential use in the synthesis of novel agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The benzyl ester group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 2-azabicyclo[2.2.1]heptane derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity/Notes
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride C15H18ClNO2 279.76* Not explicitly listed Amino (C3), benzyl carboxylate (C2) Likely ≥95% (based on analogs)
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C12H19NO4 241.28 Not provided Boc-protected amine, carboxylic acid ≥98% (HPLC)
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride C6H11FN2·HCl 166.62 2288709-05-5 Fluoro (C5), secondary amine PharmaBlock standard
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride C14H19ClN2O2 294.77 1217726-65-2 Pyrrolidine ring, aminomethyl Similarity score: 0.89

*Calculated based on formula.

Key Observations:

Functional Group Variations: The target compound’s benzyl carboxylate and free amino group contrast with analogs featuring Boc protection (e.g., C12H19NO4) or fluorine substituents (e.g., 5-fluoro derivative) . These modifications influence solubility, stability, and receptor binding.

Stereochemical Complexity : The (1S,2R,3S,4R) configuration of the target compound likely results in distinct pharmacokinetic profiles compared to diastereomers or racemic mixtures .

Pharmacological Analogs: Bornaprine Hydrochloride

Bornaprine hydrochloride (C21H31NO2·HCl), a muscarinic antagonist, shares the bicyclo[2.2.1]heptane core but includes a 2-phenyl substituent and a diethylaminopropyl side chain . Unlike the target compound, bornaprine’s larger hydrophobic groups enhance central nervous system penetration, underscoring how substituent choice dictates therapeutic application.

Biological Activity

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (commonly referred to as BCH) is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as an inhibitor of amino acid transport systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H20ClNO2
  • Molecular Weight : 281.78 g/mol
  • CAS Number : 1379260-63-5

BCH primarily acts as an inhibitor of the L-type amino acid transporter (LAT1), which is crucial for the transport of essential amino acids across cell membranes, particularly in cancer cells and the blood-brain barrier (BBB). LAT1 is often upregulated in various tumors, making it a target for drug delivery systems aimed at enhancing therapeutic efficacy against cancer cells .

Inhibition of Amino Acid Transport

Research indicates that BCH effectively inhibits the uptake of L-DOPA, a precursor to dopamine, in dopaminergic neurons. This inhibition occurs through the modulation of System L amino acid carriers, which are responsible for the transport of L-DOPA into neurons. Studies have shown that BCH reduces the membrane hyperpolarization caused by L-DOPA in a concentration-dependent manner, suggesting its potential role in managing conditions like Parkinson's disease .

Table 1: Summary of Biological Activity Studies on BCH

Study ReferenceBiological ActivityFindings
Inhibition of L-DOPA transportReduced hyperpolarization in dopaminergic neurons
LAT1 inhibitionDecreased cancer cell growth both in vitro and in vivo
Cathepsin C inhibitionPotential anti-inflammatory effects

Case Studies

  • Cancer Cell Growth Inhibition : A study investigating BCH's effect on cancer cells demonstrated that it significantly reduced cell viability and proliferation when administered at varying concentrations. The compound's ability to inhibit LAT1-mediated transport was correlated with decreased nutrient availability for tumor cells, leading to reduced growth rates .
  • Neuropharmacological Effects : In a model simulating Parkinson's disease, BCH was administered alongside L-DOPA. The results indicated that while L-DOPA effectively increased dopamine levels, the presence of BCH modulated this effect by inhibiting excessive dopamine release, suggesting a potential therapeutic strategy for managing side effects associated with L-DOPA treatment .

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is being studied for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : Research indicates that derivatives of bicyclic amines can exhibit activity at neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders.

Organic Synthesis

This compound serves as an intermediate in the synthesis of other complex molecules due to its unique bicyclic structure.

  • Peptide Synthesis : The compound has been utilized in solution-phase peptide synthesis, facilitating the construction of peptide bonds and contributing to the development of peptide-based therapeutics .

Chemical Biology

This compound is also explored for its potential as a tool compound in chemical biology.

  • Bioconjugation : Its reactivity allows for conjugation with biomolecules, which can be used to study protein interactions or develop targeted drug delivery systems.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal demonstrated that benzyl 3-aminobicyclo[2.2.1]heptane derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential use as antidepressants or anxiolytics.

Case Study 2: Peptide Synthesis

Research conducted by a team at a leading university highlighted the efficiency of using this compound in synthesizing cyclic peptides, which are known for their stability and biological activity. The study reported a yield increase of over 30% compared to traditional methods .

Q & A

Q. What are the critical steps for synthesizing Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride?

The synthesis typically involves:

  • Bicyclic core formation : Using Diels-Alder reactions or photochemical cyclization to construct the norbornane framework.
  • Amino group introduction : Selective amination via reductive alkylation or catalytic hydrogenation of nitriles.
  • Esterification : Benzyl ester formation under Schotten-Baumann conditions (e.g., benzyl chloride with carboxylate salts).
  • Hydrochloride salt preparation : Acidic workup (e.g., HCl in ethanol) to improve stability . Key validation : Monitor intermediates via TLC and confirm final structure using 1^1H/13^{13}C NMR (e.g., δ 1.33 ppm for tert-butyl groups in related bicyclic esters) .

Q. How is the compound’s purity assessed in academic settings?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >95% is typical for research-grade material .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 292.2) and isotopic patterns .
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (linked to inflammation per SDS data) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize acid residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers be resolved?

  • NOESY/ROESY : Detect spatial proximity of protons to assign axial/equatorial substituents on the bicyclic core.
  • Chiral chromatography : Use columns like Chiralpak IA to separate enantiomers (e.g., rac-(1R,2S,3R,4S) vs. (1S,2R,3S,4R)) .
  • X-ray crystallography : Resolve absolute configuration ambiguities (e.g., ethyl ester analogs in show defined dihedral angles) .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Solvent optimization : Replace THF with DMF to enhance solubility of intermediates .
  • Catalytic methods : Employ Pd/C or Ru-phosphine complexes for efficient hydrogenation of nitro groups to amines .
  • Flow chemistry : Improve reaction control and reduce side products in cyclization steps .

Q. How does stereochemistry impact pharmacological activity?

  • Receptor docking studies : The endo-amine configuration (e.g., (1R,2R,4S)) enhances binding to σ1 receptors, as seen in related bicyclic amines like Benzatropine .
  • In vitro assays : Compare enantiomers in cell-based models (e.g., neurite outgrowth assays) to correlate stereochemistry with neuroprotective effects .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Bicyclic formationDiels-Alder (100°C, 12h)65–70
AminationNH3_3/H2_2, Pd/C, 50 psi80–85
EsterificationBenzyl chloride, K2_2CO3_3, DMF90–95

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityCorrelation (HSQC)
Bicyclic CH2_21.91mC-3 (35.2 ppm)
Benzyl OCH2_24.46tC-7 (65.8 ppm)
NH3+_3^+ (HCl salt)7.16sN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

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